1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl-
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Overview
Description
1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- is a chemical compound with the molecular formula C12H10Cl2N2O. It is known for its unique structure, which includes a propanone backbone substituted with dichlorophenyl, hydroxy, imidazolyl, and phenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- typically involves multi-step organic reactions. One common method includes the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base to form an intermediate, which is then subjected to further reactions to introduce the hydroxy and phenyl groups .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific details of industrial production methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions
1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
Scientific Research Applications
1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- involves its interaction with specific molecular targets and pathways. The imidazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as antimicrobial activity. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
1-Propanone, 1-(2,4-dichlorophenyl)-2-(1H-imidazol-1-yl): This compound is structurally similar but lacks the hydroxy and phenyl groups.
2-(2,4-Dichlorophenyl)-2-hydroxy-1-phenyl-1-propanone: Similar structure but without the imidazole ring.
Uniqueness
1-Propanone, 2-(2,4-dichlorophenyl)-2-hydroxy-3-(1H-imidazol-1-yl)-1-phenyl- is unique due to its combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
107659-26-7 |
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Molecular Formula |
C18H14Cl2N2O2 |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
2-(2,4-dichlorophenyl)-2-hydroxy-3-imidazol-1-yl-1-phenylpropan-1-one |
InChI |
InChI=1S/C18H14Cl2N2O2/c19-14-6-7-15(16(20)10-14)18(24,11-22-9-8-21-12-22)17(23)13-4-2-1-3-5-13/h1-10,12,24H,11H2 |
InChI Key |
BFTCKWLYJYEVHA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(CN2C=CN=C2)(C3=C(C=C(C=C3)Cl)Cl)O |
Origin of Product |
United States |
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